Tilmicosin Phosphate

Description

Properties

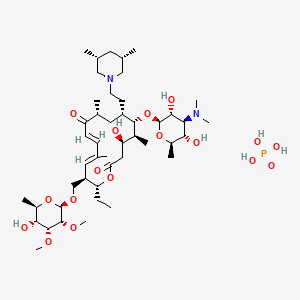

IUPAC Name |

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80N2O13.H3O4P/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45;1-5(2,3)4/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3;(H3,1,2,3,4)/b15-14+,25-19+;/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESIVXZOSKKUDP-ARVJLQODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H83N2O17P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019820 |

Source

|

| Record name | Tilmicosin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137330-13-3 |

Source

|

| Record name | Tilmicosin phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137330133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilmicosin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [12-{[3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILMICOSIN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMH7U1S683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: The In Vitro Antibacterial Spectrum of Tilmicosin Phosphate Against Key Veterinary Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of tilmicosin phosphate, a semi-synthetic macrolide antibiotic, against critical bacterial pathogens in veterinary medicine. The document details its mechanism of action, presents quantitative susceptibility data, and outlines the standardized experimental protocols used to generate this data.

Introduction and Mechanism of Action

Tilmicosin is a macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle, sheep, and pigs.[1] Its therapeutic effect stems from its ability to inhibit bacterial protein synthesis.[2] Tilmicosin binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation.[2] This action is primarily bacteriostatic, halting the growth and replication of susceptible bacteria, which allows the host's immune system to clear the infection.[2] At high concentrations, it may exhibit bactericidal properties.[3]

The following diagram illustrates the mechanism of action of tilmicosin at the bacterial ribosome.

In Vitro Antibacterial Spectrum

The effectiveness of tilmicosin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) for this compound against major veterinary pathogens. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: Tilmicosin MIC Data for Bovine Respiratory Disease (BRD) Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mannheimia haemolytica | --- | --- | ≤8 |

| Pasteurella multocida | --- | 4 | 8[4] |

| Histophilus somni | --- | --- | --- |

| Mycoplasma bovis | --- | ≥32 | ≥32 |

Note: Resistance in M. haemolytica and P. multocida has been reported as uncommon, with MIC values for resistant isolates at ≥32 µg/mL and ≥16 µg/mL, respectively.[5][6] For Mycoplasma bovis, high MIC values are frequently observed, indicating widespread acquired resistance.[7][8][9]

Table 2: Tilmicosin MIC Data for Swine Respiratory Disease (SRD) Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Actinobacillus pleuropneumoniae | ≤0.06 - >64 | --- | --- |

| Pasteurella multocida | --- | --- | 8 |

| Mycoplasma hyopneumoniae | --- | 1.6 | --- |

Note: For P. multocida isolates from swine, over 90% have been found to be sensitive to tilmicosin with an MIC₉₀ of 8 µg/mL.[10] The MIC for M. hyopneumoniae was determined with an inoculum of 10⁶ CFU/mL.[3][11]

Table 3: Tilmicosin MIC Data for Avian Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycoplasma gallisepticum | --- | --- | --- |

| Mycoplasma synoviae | --- | --- | --- |

Note: Studies show tilmicosin has a slightly lower MIC against most strains of M. gallisepticum and M. synoviae compared to tylosin.[9]

Experimental Protocols for MIC Determination

The data presented is generated using standardized antimicrobial susceptibility testing methods, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Broth Microdilution Method (CLSI VET01 Standard)

This method determines the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of this compound, typically at a high concentration (e.g., 1000 µg/mL), in a suitable solvent.

-

Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in the microtiter plate.[14][15]

2. Preparation of Bacterial Inoculum:

-

Select several well-isolated colonies of the veterinary pathogen from an agar plate culture.

-

Transfer the colonies to a tube containing broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

Dispense the prepared antimicrobial dilutions into the wells of a 96-well microtiter plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours. Specific pathogens like Mycoplasma spp. may require specialized media and longer incubation periods.

4. Interpretation of Results:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of tilmicosin that completely inhibits visible growth of the organism.

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates a potent in vitro activity against a broad spectrum of key bacterial pathogens responsible for respiratory diseases in cattle, swine, and poultry. Its primary targets include Mannheimia haemolytica, Pasteurella multocida, and various Mycoplasma species. While it remains an effective therapeutic option, the emergence of resistance, particularly in Mycoplasma bovis, underscores the critical need for ongoing antimicrobial susceptibility testing. The standardized protocols outlined by CLSI are essential for generating reliable and comparable data, which is vital for guiding prudent antibiotic use and informing future drug development strategies.

References

- 1. Antimicrobial susceptibility of Haemophilus parasuis and Histophilus somni from pigs and cattle in Denmark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes in antimicrobial susceptibility profiles of Mycoplasma bovis over time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PK/PD Integration and Resistance of Tilmicosin against Mycoplasma hyopneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility Profiles of Pasteurella multocida Isolates from Clinical Cases of Waterfowl in Hungary between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship of in vitro minimum inhibitory concentrations of tilmicosin against Mannheimia haemolytica and Pasteurella multocida and in vivo tilmicosin treatment outcome among calves with signs of bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship of in vitro minimum inhibitory concentrations of tilmicosin against Mannheimia haemolytica and Pasteurella… [ouci.dntb.gov.ua]

- 7. Mycoplasma bovis: Mechanisms of Resistance and Trends in Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mycoplasma bovis: Mechanisms of Resistance and Trends in Antimicrobial Susceptibility [frontiersin.org]

- 9. oatext.com [oatext.com]

- 10. Susceptibility of Actinobacillus pleuropneumoniae, Pasteurella multocida and Streptococcus suis Isolated from Pigs in Hungary between 2018 and 2021 [mdpi.com]

- 11. The PK/PD Integration and Resistance of Tilmicosin against Mycoplasma hyopneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]

- 13. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wvdl.wisc.edu [wvdl.wisc.edu]

- 15. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory and Anti-inflammatory Effects of Tilmicosin Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilmicosin phosphate, a semi-synthetic macrolide antibiotic primarily utilized in veterinary medicine, has demonstrated significant immunomodulatory and anti-inflammatory properties beyond its antimicrobial activity.[1][2] This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates the host's immune response. It delves into its effects on immune cell function, cytokine production, and key inflammatory signaling pathways. This document summarizes quantitative data from various studies, outlines detailed experimental protocols, and provides visual representations of the underlying biological processes to serve as a valuable resource for researchers and professionals in drug development.

Introduction to this compound

Tilmicosin is a macrolide antibiotic derived from tylosin and is widely used for treating respiratory diseases in livestock, particularly bovine respiratory disease associated with Mannheimia haemolytica.[3] Its primary antibacterial mechanism involves binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[4] Beyond this direct antimicrobial action, a growing body of evidence highlights its capacity to modulate the host's immune and inflammatory responses, which may contribute significantly to its clinical efficacy.[1][2] These non-antimicrobial effects include the induction of apoptosis in neutrophils, modulation of pro- and anti-inflammatory cytokine production, and interference with key inflammatory signaling cascades.[1][5]

Immunomodulatory and Anti-inflammatory Mechanisms

This compound exerts its immunomodulatory and anti-inflammatory effects through several distinct yet interconnected mechanisms:

Induction of Neutrophil Apoptosis

A key anti-inflammatory action of tilmicosin is its ability to induce apoptosis, or programmed cell death, in neutrophils.[1][6] During acute inflammation, neutrophils are recruited to the site of infection or injury, where they can release cytotoxic contents and contribute to tissue damage. By promoting neutrophil apoptosis, tilmicosin facilitates their clearance by macrophages, a crucial step in the resolution of inflammation.[6] This process prevents the release of harmful cellular contents and reduces the production of pro-inflammatory mediators like leukotriene B4 (LTB4).[1][6] Studies have shown that tilmicosin-induced apoptosis is associated with the externalization of phosphatidylserine on the neutrophil surface, which signals for their phagocytic removal by macrophages.[6]

Modulation of Cytokine Production

Tilmicosin has been shown to significantly alter the production of various cytokines involved in the inflammatory response. It generally suppresses the production of pro-inflammatory cytokines while promoting the synthesis of anti-inflammatory cytokines.

-

Pro-inflammatory Cytokines: In various in vitro models using macrophages and monocytes stimulated with lipopolysaccharide (LPS) or infected with Staphylococcus aureus, tilmicosin has been found to decrease the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][5]

-

Anti-inflammatory Cytokines: Conversely, tilmicosin has been observed to increase the production of interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[1][2]

Inhibition of Inflammatory Mediators and Enzymes

Tilmicosin also targets other key molecules and enzymes that drive the inflammatory process:

-

Prostaglandins and Leukotrienes: It reduces the production of prostaglandin E2 (PGE2) and 6-keto-prostaglandin F1α.[1][2] This effect is partly attributed to the reduced gene expression of cyclooxygenase-2 (COX-2).[1][2] Additionally, tilmicosin has been shown to decrease the levels of the potent neutrophil chemoattractant, leukotriene B4 (LTB4), in the lungs of infected animals.[1]

-

Nitric Oxide (NO): Tilmicosin significantly decreases the production of nitric oxide by downregulating the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages.[1][2]

-

Reactive Oxygen Species (ROS): In bovine mammary epithelial cells infected with S. aureus, tilmicosin treatment led to a reduction in reactive oxygen species (ROS) production.[5]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The anti-inflammatory effects of tilmicosin are also mediated through its influence on intracellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. In bovine mammary epithelial cells, pretreatment with tilmicosin was found to:[5]

-

Increase the phosphorylation of ERK1/2 (extracellular signal-regulated kinase 1/2).

-

Decrease the phosphorylation of p38.

This differential regulation of MAPK signaling components is a key mechanism by which tilmicosin modulates the inflammatory response.[5][7]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative findings from various studies on the effects of this compound.

Table 1: Effect of Tilmicosin on Pro-inflammatory Cytokine and Mediator Production

| Cell Type | Stimulant | Tilmicosin Concentration | Measured Mediator | Result | Reference |

| RAW264.7 Macrophages & Mouse PBMCs | LPS | 10 & 20 µg/mL | TNF-α, IL-1β, IL-6 | Significantly decreased | [2] |

| Bovine Mammary Epithelial Cells (MAC-T) | S. aureus | 10 µg/mL | TNF-α | Decreased (P < 0.05) | [5] |

| Bovine Mammary Epithelial Cells (MAC-T) | S. aureus | 10 µg/mL | IL-1β, IL-6 | Decreased (P < 0.01) | [5] |

| RAW264.7 Macrophages & Mouse PBMCs | LPS | 10 & 20 µg/mL | PGE2, 6-keto-PGF1α, NO | Significantly decreased | [2] |

| Bovine Alveolar Macrophages | LPS | In vivo & in vitro treatment | PGE2 | Reduced production | [8] |

| Porcine BAL Fluid Leukocytes | A. pleuropneumoniae | 400 ppm in feed | Leukotriene B4 | Decreased concentrations | [9] |

| Bovine Mammary Epithelial Cells (MAC-T) | S. aureus | 10 µg/mL | Reactive Oxygen Species (ROS) | Reduced (P < 0.01) | [5] |

Table 2: Effect of Tilmicosin on Anti-inflammatory Cytokine Production and Gene Expression

| Cell Type | Stimulant | Tilmicosin Concentration | Measured Mediator/Gene | Result | Reference |

| RAW264.7 Macrophages & Mouse PBMCs | LPS | 10 & 20 µg/mL | IL-10 | Increased production | [2] |

| RAW264.7 Macrophages & Mouse PBMCs | LPS | 10 & 20 µg/mL | COX-2, iNOS gene expression | Significantly reduced | [2] |

Table 3: Effect of Tilmicosin on MAPK Signaling Pathway Components

| Cell Type | Stimulant | Tilmicosin Concentration | Signaling Molecule | Result | Reference |

| Bovine Mammary Epithelial Cells (MAC-T) | S. aureus | 10 µg/mL | Phospho-ERK1/2 | Increased (P < 0.05) | [5] |

| Bovine Mammary Epithelial Cells (MAC-T) | S. aureus | 10 µg/mL | Phospho-p38 | Decreased (P < 0.01) | [5] |

Table 4: Effect of Tilmicosin on Neutrophil Apoptosis

| Cell Type | Condition | Tilmicosin Treatment | Measured Effect | Result | Reference |

| Bovine Peripheral Neutrophils | In the presence or absence of P. haemolytica | Not specified | Induction of apoptosis | Tilmicosin induces apoptosis | [6] |

| Bovine Peripheral Neutrophils | - | Not specified | Phagocytosis by macrophages | Promoted | [6] |

| Porcine BAL Fluid Leukocytes | A. pleuropneumoniae infection | 400 ppm in feed | Apoptosis | Enhanced | [9] |

| Bovine Mammary Epithelial Cells (MAC-T) | S. aureus infection | 10 µg/mL | Apoptosis | Reduced by 80% (P < 0.01) | [5] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies to investigate the immunomodulatory and anti-inflammatory effects of tilmicosin.

In Vitro Anti-inflammatory Assays in Macrophages

-

Cell Culture: RAW264.7 macrophages or mouse peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Tilmicosin Treatment: Cells are treated with varying concentrations of tilmicosin (e.g., 5, 10, 20 µg/mL) prior to or concurrently with LPS stimulation.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): NO production is measured in the culture supernatant using the Griess reagent.

-

Prostaglandins and Cytokines: Levels of PGE2, 6-keto-PGF1α, TNF-α, IL-1β, IL-6, and IL-10 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Gene Expression Analysis:

-

Total RNA is extracted from the cells.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression levels of COX-2 and iNOS, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

MAPK Phosphorylation Assay in Epithelial Cells

-

Cell Culture and Treatment: Immortalized mammary epithelial cells (MAC-T) are cultured and may be serum-starved before the experiment. Cells are pre-treated with tilmicosin (e.g., 10 µg/mL) for a specified duration (e.g., 12 hours).

-

Stimulation: Cells are then stimulated with a pathogen, such as S. aureus, for a short period (e.g., 5 minutes).

-

Flow Cytometry Analysis:

-

Cells are fixed and permeabilized.

-

Cells are incubated with fluorescently labeled antibodies specific for the phosphorylated forms of ERK1/2 and p38.

-

The levels of phosphorylated proteins are quantified using a flow cytometer.

-

Neutrophil Apoptosis Assays

-

Neutrophil Isolation: Neutrophils are isolated from the peripheral blood of the target species (e.g., bovine).

-

Tilmicosin Treatment: Isolated neutrophils are incubated with tilmicosin. Other antibiotics or anti-inflammatory drugs may be used as controls.

-

Apoptosis Measurement:

-

Annexin-V Staining: Apoptosis is assessed by staining the cells with fluorescently labeled Annexin-V, which binds to phosphatidylserine on the surface of apoptotic cells, and a viability dye (e.g., propidium iodide). The stained cells are then analyzed by flow cytometry.

-

ELISA for Apoptotic Nucleosomes: An enzyme-linked immunosorbent assay that detects histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells can also be used.

-

Visualizations of Pathways and Workflows

Signaling Pathways Modulated by Tilmicosin

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Investigating Anti-inflammatory Effects

Caption: Experimental workflow for in vitro studies.

Logical Relationships in Tilmicosin's Immunomodulatory Actions

Caption: Summary of tilmicosin's immunomodulatory actions.

Conclusion and Future Directions

This compound possesses multifaceted immunomodulatory and anti-inflammatory properties that complement its primary antimicrobial function. Its ability to induce neutrophil apoptosis, suppress pro-inflammatory cytokines and mediators, enhance anti-inflammatory responses, and modulate key signaling pathways like MAPK, provides a strong rationale for its clinical effectiveness in treating inflammatory infectious diseases.

For researchers and drug development professionals, these characteristics present tilmicosin as a lead compound for developing new therapies that target both the pathogen and the host's detrimental inflammatory response. Future research should focus on further elucidating the precise molecular targets of tilmicosin within immune cells, exploring its effects on other immune cell populations, and evaluating its potential application in a broader range of inflammatory conditions, potentially including non-infectious inflammatory diseases. A deeper understanding of these mechanisms will pave the way for the rational design of novel anti-inflammatory agents with dual-action capabilities.

References

- 1. Immuno-modulation and anti-inflammatory benefits of antibiotics: The example of tilmicosin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tilmicosin and tylosin have anti-inflammatory properties via modulation of COX-2 and iNOS gene expression and production of cytokines in LPS-induced macrophages and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tilmicosin | C46H80N2O13 | CID 5282521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Tilmicosin modulates the innate immune response and preserves casein production in bovine mammary alveolar cells during Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tilmicosin Induces Apoptosis in Bovine Peripheral Neutrophils in the Presence or in the Absence of Pasteurella haemolytica and Promotes Neutrophil Phagocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tilmicosin modulates the innate immune response and preserves casein production in bovine mammary alveolar cells during Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tilmicosin reduces lipopolysaccharide-stimulated bovine alveolar macrophage prostaglandin E(2) production via a mechanism involving phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Tilmicosin phosphate molecular weight and chemical formula

Tilmicosin phosphate is the phosphate salt of a semi-synthetic macrolide antibiotic derived from desmycosin.[1] It is utilized in veterinary medicine primarily for the treatment of respiratory diseases in cattle and other livestock. This document provides a concise technical overview of its fundamental chemical properties.

Chemical and Physical Properties

The essential chemical identifiers and properties of this compound are summarized in the table below. This data is critical for researchers and professionals in drug development for accurate formulation and analysis.

| Property | Value |

| Chemical Formula | C46H83N2O17P[2] |

| Molecular Weight | 967.1 g/mol [2] |

| CAS Number | 137330-13-3[1][2] |

| Appearance | White to Off-White Solid[1] |

| Synonyms | Pulmotil 90, Micotil 300, LY177370 phosphate[2] |

The molecular formula and weight are fundamental parameters for stoichiometric calculations in experimental protocols and for the characterization of the compound.

Logical Relationship of Components

This compound is a composite molecule formed from the active antibiotic agent, tilmicosin, and phosphoric acid. This relationship is depicted in the following diagram.

References

The Journey of Tilmicosin: A Semi-Synthetic Macrolide for Veterinary Health

Tilmicosin, a prominent macrolide antibiotic in veterinary medicine, stands as a testament to the power of semi-synthetic chemistry in enhancing the therapeutic properties of natural compounds. Developed from the parent molecule tylosin, tilmicosin offers an improved antibacterial spectrum and pharmacokinetic profile, making it a cornerstone in the treatment of respiratory diseases in livestock. This technical guide delves into the discovery, development, and core scientific principles underpinning this important therapeutic agent.

From Fermentation to Formulation: The Synthesis of Tilmicosin

Tilmicosin is a semi-synthetic derivative of tylosin, a natural macrolide produced by the fermentation of Streptomyces fradiae.[1] The synthesis involves a targeted chemical modification of the tylosin molecule to enhance its efficacy and alter its properties.

The primary synthetic routes involve the hydrolysis of tylosin to remove the mycarose sugar, followed by a reductive amination reaction.[2][3][4] This process typically involves reacting the desmycosin (tylosin B) intermediate with 3,5-dimethylpiperidine.[3] This structural alteration is key to tilmicosin's enhanced activity against specific veterinary pathogens compared to its parent compound.[3][4]

Various methods have been developed to optimize this process, starting from tylosin fermentation broth, purified tylosin base, or tylosin salts like tartrate or phosphate.[2][4] The goal is to create a more efficient, cost-effective, and environmentally safer production pipeline.[2]

Mechanism of Action: Protein Synthesis Inhibition and Immunomodulation

Like other macrolide antibiotics, tilmicosin's primary antibacterial mechanism is the inhibition of protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit in susceptible bacteria.[5][6][7] This binding action occurs within the polypeptide exit tunnel, effectively blocking the elongation of the nascent polypeptide chain and halting bacterial growth and replication.[8]

Beyond its direct antibacterial effects, tilmicosin exhibits significant immunomodulatory and anti-inflammatory properties.[7][9] Studies have shown that tilmicosin can modulate the innate immune response in host cells. Specifically, it influences the mitogen-activated protein kinase (MAPK) signaling pathway.[9] By increasing the phosphorylation of ERK1/2 and decreasing the phosphorylation of p38, tilmicosin can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9] This dual action not only combats the pathogen but also mitigates the damaging inflammatory response within the host tissue, such as preserving casein production in mammary epithelial cells during infection.[9]

In Vitro and In Vivo Efficacy

Tilmicosin demonstrates a broad spectrum of activity against pathogens of veterinary importance, particularly those associated with respiratory diseases.

In Vitro Susceptibility

In vitro studies consistently show tilmicosin's potent activity against key respiratory pathogens. The Minimum Inhibitory Concentration (MIC) is a critical measure of this activity, indicating the lowest concentration of the drug that prevents visible growth of a bacterium.

| Pathogen | MIC Range (µg/mL) | Key Findings |

| Mannheimia haemolytica | ≥16 to ≥32 (resistant) | Tilmicosin resistance among isolates is uncommon.[10] |

| Pasteurella multocida | ≥16 to ≥32 (resistant) | Resistance is rare, and no strong association exists between MIC and treatment outcome in vivo.[10] |

| Mycoplasma gallisepticum | 0.05 | Tilmicosin is highly effective in vitro against this avian pathogen.[11][12] |

| Toxoplasma gondii | EC50: 17.96 µM | Potently inhibits the parasite, primarily affecting the invasion of tachyzoites.[13][14] |

EC50 (Half-maximal effective concentration) is used for parasites.

In Vivo Performance

In vivo studies in target animals confirm the clinical efficacy of tilmicosin. It is approved for treating bovine respiratory disease (BRD), ovine respiratory disease (ORD), and swine respiratory disease (SRD).[8][15]

| Animal Model | Disease Model | Efficacy Results |

| Broiler Chickens | Mycoplasma gallisepticum | Tilmicosin medication was superior in controlling the infection, reducing clinical scores, mortality, and lesion scores.[11][12] A 20 mg/kg dose resulted in fewer respiratory tract lesions compared to 10 mg/kg.[6] |

| Mice | Acute Toxoplasmosis | Significantly delayed the death of mice infected with T. gondii.[13][14] |

| Calves | Bovine Respiratory Disease | Widely effective for treatment. Recovery of tilmicosin-resistant M. haemolytica or P. multocida is rare.[10] |

Pharmacokinetic Profile

A key advantage of tilmicosin is its favorable pharmacokinetic profile, characterized by rapid absorption after subcutaneous or oral administration, extensive distribution into tissues (particularly the lungs), and a long elimination half-life.[16] This allows for long-acting effects from a single dose.

| Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | Vd (L/kg) |

| Cattle | SC | 10 mg/kg | - | 0.5 | - | 25.0 |

| Sheep | SC | 10 mg/kg | - | 3.9 | 35 | 25.0 |

| Pigs (Healthy) | Oral | 40 mg/kg | - | - | 43.53 | 48.36 |

| Pigs (Infected) | Oral | 40 mg/kg | - | - | 42.05 | - |

| Chickens (Normal) | Oral | 25 mg/kg | 0.97 | 2.45 | 14.73 | - |

Data compiled from references[15][16][17][18][19]. Cmax: Maximum serum concentration; Tmax: Time to reach Cmax; T1/2: Elimination half-life; Vd: Volume of distribution; SC: Subcutaneous.

The high volume of distribution indicates that tilmicosin extensively penetrates tissues, achieving concentrations in lung tissue that are many times higher than in plasma, which is crucial for treating respiratory infections.[16]

Safety and Toxicology Profile

While effective, tilmicosin has a narrow margin of safety, and cardiotoxicity is the primary concern.[20][21] It acts as a calcium channel blocker, and overdose or accidental injection in non-target species, including humans, can be fatal.[20][22] Therefore, it is approved exclusively for veterinary use and requires careful handling.[8]

| Species | Test | Result | Observations |

| Rats | Acute Oral LD50 | >2000 mg/kg | Classified as low toxicity via the oral route.[23] Signs of toxicity at high doses included leg weakness, lethargy, and ataxia.[24] |

| Mice | Acute Toxicity | - | Signs included leg weakness, hypoactivity, and coma.[24] |

| Dogs | 12-Month Study | NOEL: 4 mg/kg/day | This No-Observed-Effect Level (NOEL) was used to establish an Acceptable Daily Intake (ADI) of 0-40 µg/kg body weight.[24] |

| Monkeys | Acute Toxicity | 30 mg/kg (fatal) | Vomiting, hypoactivity, labored respiration, and death within 2 hours.[24] |

| Humans | Accidental Exposure | - | Accidental injection can be lethal.[21][25] Symptoms include tachycardia, dizziness, chest pain, and nausea.[22][25] The overall risk of serious adverse effects from accidental exposure is low but significant.[22][25] |

Experimental Protocols

A. Protocol: Synthesis of this compound from Tylosin

This protocol is a generalized summary based on patent literature.[3]

-

Hydrolysis: Tylosin raw material is dissolved in a suitable solvent (e.g., chloroform). Formic acid and water are added. The mixture is heated under reflux to hydrolyze the mycarose sugar from the tylosin molecule, yielding desmycosin. The reaction is monitored until completion.

-

Amination: 3,5-dimethylpiperidine is added to the reaction mixture containing desmycosin. The mixture is heated again to facilitate the reductive amination reaction, forming the tilmicosin base.

-

Extraction & Purification: The reaction mixture is cooled. The chloroform phase containing the tilmicosin base is separated, washed with water, and may be decolorized with activated carbon.

-

Crystallization: An alkaline solution (e.g., caustic soda) is added to the purified tilmicosin solution to induce crystallization of the tilmicosin base. The resulting solid is collected via centrifugation and washed.

-

Phosphorylation: The wet tilmicosin base is dissolved in water, and phosphoric acid is added to form this compound.

-

Drying: The final this compound solution is dried, often using spray drying, to yield the final powder product.

B. Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on standard broth microdilution methods.

-

Preparation of Inoculum: A pure culture of the target bacterium (e.g., M. haemolytica) is grown on appropriate agar. Colonies are suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: A stock solution of tilmicosin is prepared. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Positive (broth + bacteria, no drug) and negative (broth only) control wells are included.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours in an appropriate atmosphere (e.g., ambient air or with CO2 enrichment, depending on the organism).

-

Reading Results: The MIC is determined as the lowest concentration of tilmicosin that completely inhibits visible growth of the organism, as detected by the unaided eye.

C. Protocol: In Vivo Efficacy and Pharmacokinetic Study in Livestock

This workflow outlines a combined efficacy and pharmacokinetic study in a target species like cattle.

Conclusion

The development of tilmicosin from its natural precursor, tylosin, is a prime example of successful semi-synthetic drug development in veterinary medicine. Through targeted chemical modification, scientists created a molecule with an enhanced antibacterial spectrum, potent immunomodulatory effects, and a pharmacokinetic profile well-suited for treating challenging respiratory infections in livestock. While its cardiotoxic potential necessitates careful handling, tilmicosin's efficacy has secured its place as a vital tool for protecting animal health and welfare. Continued research into its applications and mechanisms ensures its relevance in the ongoing fight against bacterial diseases in production animals.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102659878A - Method for synthesizing tilmicosin and this compound through using tylosin broth - Google Patents [patents.google.com]

- 3. CN104725451A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN105837648A - this compound preparation method - Google Patents [patents.google.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. meridian.allenpress.com [meridian.allenpress.com]

- 7. US20160367580A1 - Improved extended-action tilmicosin and use thereof in treatment of bovine respiratory disease complex (brd) and in dry cow period - Google Patents [patents.google.com]

- 8. tilmicosin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Tilmicosin modulates the innate immune response and preserves casein production in bovine mammary alveolar cells during Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relationship of in vitro minimum inhibitory concentrations of tilmicosin against Mannheimia haemolytica and Pasteurella multocida and in vivo tilmicosin treatment outcome among calves with signs of bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro and In Vivo Activities of Tilmicosin and Acetylisovaleryltylosin Tartrate against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Activities of Tilmicosin and Acetylisovaleryltylosin Tartrate against Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2024.sci-hub.box [2024.sci-hub.box]

- 16. Frontiers | Pharmacokinetic/pharmacodynamic integration of tilmicosin against Pasteurella multocida in a piglet tissue cage model [frontiersin.org]

- 17. Pharmacokinetics and pharmacodynamics of tilmicosin in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]

- 19. Pharmacokinetics of tilmicosin in healthy pigs and in pigs experimentally infected with Haemophilus parasuis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tilmicosin - Wikipedia [en.wikipedia.org]

- 21. Tilmicosin | C46H80N2O13 | CID 5282521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. avmajournals.avma.org [avmajournals.avma.org]

- 23. researchgate.net [researchgate.net]

- 24. 878. Tilmicosin (WHO Food Additives Series 38) [inchem.org]

- 25. Analysis of reports of human exposure to Micotil 300 (tilmicosin injection) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tilmicosin Phosphate Administration in Experimental Swine Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tilmicosin is a semi-synthetic macrolide antibiotic used in veterinary medicine for the treatment and prevention of respiratory diseases in swine and other livestock.[1] It is particularly effective against pathogens such as Actinobacillus pleuropneumoniae, Pasteurella multocida, Mycoplasma hyopneumoniae, and Haemophilus parasuis.[2][3][4] These notes provide detailed protocols for the administration of tilmicosin phosphate in experimental swine studies, covering efficacy, pharmacokinetics, and safety considerations.

!! IMPORTANT SAFETY WARNING !!

- FOR SWINE: ORAL USE ONLY. NOT FOR INJECTION. Injection of tilmicosin is fatal to swine.[2] The cardiovascular system is the primary target of toxicity.[2]

- FOR RESEARCHERS: Accidental human injection of tilmicosin has been associated with fatalities. Exercise extreme caution. In case of accidental self-injection, seek immediate medical attention.[2] Epinephrine has been shown to potentiate the lethality of tilmicosin in pigs and should be avoided in treatment.[2]

Administration Protocols and Dosage

This compound is typically administered to swine orally, either through medicated feed or drinking water.[5] For specific experimental purposes like pharmacokinetic studies, direct oral gavage may be used.

In-Feed Administration

-

Indications: Primarily for the control and prevention of Swine Respiratory Disease (SRD).

-

Dosage: 200 to 400 ppm ( g/tonne or mg/kg) of tilmicosin in complete feed.[1][6][7]

-

Duration: Typically administered for 14 to 21 consecutive days.[4][6][7] For prophylactic studies, feeding of medicated feed often begins 7 days prior to an anticipated disease outbreak or experimental challenge.[3][6][7]

In-Water Administration (Aqueous Concentrate)

-

Indications: For the control of SRD in groups where a disease outbreak has been diagnosed.[2]

-

Dosage: 200 mg of tilmicosin per liter (200 ppm) of drinking water.[2][4]

-

Preparation: The concentrate must be diluted before administration. Medicated water should be used within 24 hours of mixing. Avoid using rusty containers as they can affect product integrity.[2][4]

-

Note: Monitor animals for signs of water refusal and dehydration, as decreased water consumption has been observed in some studies, particularly at higher concentrations.[2]

Oral Gavage Administration

-

Indications: For precise dose administration in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

-

Dosage: Doses ranging from 20 mg/kg to 60 mg/kg body weight have been used in experimental settings.[9][10][11]

-

Procedure: Food should be withheld for 10-12 hours prior to administration to standardize absorption.[9] The drug is administered directly into the stomach via a stomach tube.

Quantitative Data Summary

Table 1: Recommended Administration Protocols for this compound in Swine

| Administration Route | Dosage Concentration | Daily Body Weight Dose (Approx.) | Duration of Treatment | Primary Use Case | Citations |

| In-Feed | 200 - 400 ppm (mg/kg) in feed | 8 - 22 mg/kg/day | 14 - 21 days | Control and prevention of SRD associated with A. pleuropneumoniae and P. multocida. | [1][6][7][8] |

| In-Water | 200 ppm (mg/L) in water | Not specified | 5 days | Control of SRD associated with P. multocida, H. parasuis, and M. hyopneumoniae. | [2][4] |

| Oral Gavage | Single dose | 20 - 60 mg/kg | Single administration | Pharmacokinetic (PK) and Pharmacodynamic (PD) studies. | [9][10][11] |

Table 2: Pharmacokinetic Parameters of Tilmicosin in Swine After a Single Oral Administration

| Dose (mg/kg BW) | Cmax (µg/mL) | Tmax (hours) | Elimination Half-Life (T½β) (hours) | Study Population | Citations |

| 20 | 1.19 ± 0.30 | 3.12 ± 0.50 | 25.26 ± 8.25 | Healthy Swine | [9][12] |

| 40 | 2.03 ± 0.28 | 3.48 ± 0.77 | 20.69 ± 5.07 | Healthy Swine | [9][12] |

| 40 | 1.77 ± 0.33 | 3.53 ± 0.66 | 39.85 ± 9.68 | Healthy Swine | [10] |

| 40 | 1.67 ± 0.28 | 3.67 ± 0.82 | 42.05 ± 9.36 | H. parasuis Infected Swine | [10] |

Cmax: Maximum serum concentration. Tmax: Time to reach maximum concentration. T½β: Elimination half-life.

Detailed Experimental Protocols

Protocol: Efficacy Study for SRD Control (A. pleuropneumoniae Model)

This protocol is designed to evaluate the efficacy of in-feed tilmicosin in controlling SRD using a seeder pig challenge model.[3][6]

Methodology:

-

Animal Selection: Use clinically normal male and female pigs, weighing between 13.6 and 36.3 kg.[6] House animals in pens that have been thoroughly cleaned and disinfected.

-

Acclimation: Allow pigs a minimum of 7 days to acclimate to the facilities.

-

Randomization: Assign pigs to treatment groups using a randomized complete block design, with initial weight as the blocking factor.[6]

-

Treatment Groups:

-

Control Group: Receives non-medicated feed.

-

Treated Group: Receives feed medicated with tilmicosin (e.g., 200 ppm).[3]

-

-

Medication Period: Provide experimental feeds ad libitum for a total of 21 days, starting 7 days before the introduction of seeder pigs.[3][6]

-

Challenge Model (Day 0):

-

Data Collection (Daily):

-

Endpoint Analysis (Day 14):

Protocol: Pharmacokinetic (PK) Study

This protocol describes the methodology for determining the pharmacokinetic profile of tilmicosin in swine serum after a single oral gavage administration.[9][12]

Methodology:

-

Animal Selection: Use healthy, 12- to 15-week-old cross-bred swine (23-31 kg).[9] House animals in individual metabolism cages to allow for easy handling and sample collection.

-

Acclimation and Diet: Acclimate pigs for at least 4 weeks and provide an antibacterial-free feed.[9]

-

Catheterization (Optional but Recommended): Place a catheter in the jugular vein for serial blood sampling to minimize stress to the animal.

-

Fasting: Withhold food for 10-12 hours prior to drug administration. Water remains available ad libitum.[9]

-

Drug Administration: Administer a single dose of tilmicosin base or phosphate (e.g., 20 or 40 mg/kg) via oral gavage.[9][12]

-

Blood Sampling:

-

Collect blood samples from the jugular vein.

-

Sampling Schedule: Immediately before administration (0 hours) and at 10, 20, 30 minutes, and 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, and 120 hours post-administration.[12]

-

-

Sample Processing:

-

Allow blood to clot and centrifuge to separate serum.

-

Store serum samples at -20°C or below until analysis.

-

-

Analytical Method:

-

Data Analysis:

-

Analyze the serum concentration-time data using compartmental or noncompartmental pharmacokinetic modeling software to determine parameters like Cmax, Tmax, AUC, and elimination half-life.[12]

-

Protocol: PK/PD Integration Study (Tissue Cage Model)

This advanced protocol determines the relationship between drug exposure and antibacterial effect, identifying the PK/PD index (e.g., AUC24h/MIC) that best predicts efficacy.[13][14]

Methodology:

-

Tissue Cage Implantation:

-

Surgically implant sterile tissue cages subcutaneously on the back of each piglet.

-

Allow a healing period of at least 2 weeks for the cages to become encapsulated and filled with transudate (Tissue Cage Fluid - TCF).

-

-

Bacterial Challenge:

-

Inoculate the tissue cages with a standardized suspension of the target pathogen (e.g., P. multocida).

-

Allow the infection to establish for several hours until bacterial counts reach a target concentration (e.g., 10^6 - 10^7 CFU/mL).

-

-

Treatment Groups:

-

Pharmacokinetic Sampling:

-

Collect TCF from the cages at specified time points (e.g., 1, 3, 6, 9, 12, 24, 48, 72 hours) after administration.[11]

-

Analyze TCF samples via HPLC to determine the tilmicosin concentration-time profile at the site of infection.

-

-

Pharmacodynamic Sampling:

-

Collect TCF at the same time points for bacterial quantification.

-

Perform serial dilutions and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the number of viable bacteria (CFU/mL).

-

-

Data Analysis:

-

PK Analysis: Calculate PK parameters (AUC24h, Cmax) for each dose from the TCF concentration data.

-

PD Analysis: Plot time-kill curves showing the change in bacterial count over time for each dose.

-

PK/PD Integration: Correlate the antibacterial effect (change in log10 CFU/mL) with different PK/PD indices (%T>MIC, Cmax/MIC, AUC24h/MIC). The index with the highest correlation coefficient (R²) is considered the best predictor of efficacy.[13]

-

Use a sigmoid Emax model to calculate the magnitude of the PK/PD index required for bacteriostatic and bactericidal effects.[14]

-

References

- 1. Tilmicosin [fao.org]

- 2. pipevet.com [pipevet.com]

- 3. Efficacy of tilmicosin in the control of experimentally induced Actinobacillus pleuropneumoniae infection in swine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pulmotil [farmanimal.elanco.com]

- 5. scij-tmvm.com [scij-tmvm.com]

- 6. Efficacy dose determination study of this compound in feed for control of pneumonia caused by Actinobacillus pleuropneumoniae in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Assessment of the efficacy of this compound to eliminate Actinobacillus pleuropneumoniae from carrier pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Pharmacokinetics of tilmicosin in healthy pigs and in pigs experimentally infected with Haemophilus parasuis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacokinetic/pharmacodynamic integration of tilmicosin against Pasteurella multocida in a piglet tissue cage model [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic/pharmacodynamic integration of tilmicosin against Pasteurella multocida in a piglet tissue cage model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Tilmicosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilmicosin is a broad-spectrum macrolide antibiotic primarily used in veterinary medicine to treat respiratory infections in livestock.[1][2] Monitoring its concentration in biological matrices such as plasma, milk, and tissues is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety.[2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely employed analytical technique for the quantification of tilmicosin due to its sensitivity, specificity, and robustness.[3][5]

This document provides a detailed protocol for the determination of tilmicosin in biological samples using a validated HPLC method. It includes comprehensive experimental procedures, data presentation, and a visual workflow to guide researchers in accurately quantifying this important veterinary drug.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis of tilmicosin. The following protocol is a consolidated and representative method based on established and validated procedures.[3]

Materials and Reagents

-

Tilmicosin reference standard (>95% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Trifluoroacetic acid

-

Perchloric acid

-

Water (purified/HPLC grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[3][6][7]

-

Data acquisition and processing software

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Homogenizer (for tissue samples)

-

pH meter

Preparation of Solutions

-

Mobile Phase: Prepare a solution of 0.1M ammonium formate, acetonitrile, and methanol in a 60:30:10 (v/v/v) ratio.[3] Adjust the pH to 5.0 using trifluoroacetic acid.[3] Filter the mobile phase through a 0.45 µm membrane filter before use.

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of tilmicosin reference standard in the mobile phase or methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.05 to 5 µg/mL).[3]

Sample Preparation

The following are protocols for preparing plasma and meat samples.

2.4.1. Plasma Sample Preparation [3]

-

To 475 µL of plasma in a microcentrifuge tube, add 25 µL of perchloric acid for protein precipitation.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 3500 rpm for 5 minutes.

-

Collect the supernatant and filter it through a 0.2 µm nylon syringe filter.

-

The filtrate is now ready for HPLC injection.

2.4.2. Meat Tissue Sample Preparation [3][6]

-

Homogenize 10 g of meat tissue with 10 mL of purified water.[3]

-

Take 1 g of the homogenate and centrifuge at 8000 rpm for 10 minutes.[3]

-

To 475 µL of the resulting supernatant, add 25 µL of perchloric acid.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3500 rpm for 5 minutes.

-

Collect the supernatant and filter it through a 0.2 µm nylon syringe filter.

-

The filtrate is now ready for HPLC injection.

Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[3][6][7]

-

Mobile Phase: 0.1M Ammonium Formate (pH 5.0) : Acetonitrile : Methanol (60:30:10, v/v/v)[3]

-

Flow Rate: 1.2 mL/min[3]

-

Injection Volume: 10 µL[3]

-

Retention Time: Approximately 7.0 - 7.5 minutes[3]

Data Presentation

The performance of HPLC methods for tilmicosin detection can vary based on the specific protocol and matrix. The following tables summarize key quantitative data from various validated methods, providing a comparative overview.

Table 1: Chromatographic Conditions and Performance

| Parameter | Method 1 (Chicken Plasma/Meat)[3] | Method 2 (Bovine Tissue)[8] | Method 3 (Equine Plasma/Tissues)[4] | Method 4 (Meat)[6] |

| Column | C18 (4.6 x 250 mm, 5 µm) | Adsorbosphere phenyl (4.6 x 250 mm, 5 µm) | C18 | InertSustain C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic: 0.1M Ammonium Formate (pH 5), ACN, MeOH (60:30:10) | Gradient | Acetonitrile, Methanol, Water, 0.2M Ammonium Formate (pH 5) | Isocratic: ACN, 0.1M H3PO4 (60:40, pH 2.5) |

| Flow Rate | 1.2 mL/min | - | - | 0.8 mL/min |

| Detection λ | 287 nm | 280 nm | 287 nm | 280 nm |

| Retention Time | 7.0 - 7.5 min | - | - | - |

Table 2: Method Validation Parameters

| Parameter | Method 1 (Chicken Plasma/Meat)[3] | Method 2 (Equine Plasma/Tissues)[5] | Method 3 (Meat)[6] | Method 4 (Chicken Tissues)[9] |

| Linearity Range | 0.05 - 5 µg/mL | 1.5 - 15,000 ng/mL | 0.10 - 10 µg/mL | - |

| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.99 | > 0.999 | 0.996 |

| Mean Recovery | 100.66% (Plasma) | - | 96.05 - 98.15% | 97 - 99% |

| LOD | - | 13 ng/mL (Plasma), 181 ng/g (Lung) | 0.481 µg/kg | 0.015 µg/mL |

| LOQ | - | - | 1.587 µg/kg | 0.045 µg/mL |

| Intra/Inter-day Precision (CV%) | < 15% | - | < 1% | - |

Visualized Workflow

The following diagram illustrates the general workflow for the HPLC detection of tilmicosin from sample collection to data analysis.

Caption: Experimental workflow for tilmicosin detection by HPLC.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of tilmicosin in various biological matrices. The protocol, including sample preparation and chromatographic conditions, has been validated and demonstrated to be linear, accurate, and precise. Researchers can adapt this method for routine analysis in pharmacokinetic studies, drug residue monitoring, and other applications in drug development and food safety. The provided data and workflow offer a comprehensive guide for the successful implementation of this analytical technique.

References

- 1. helixchrom.com [helixchrom.com]

- 2. Determination of tilmicosin in ovine milk using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. CN103913531A - HPLC method for simultaneously determining content of tilmicosin and sulfanilamide - Google Patents [patents.google.com]

- 8. nucleus.iaea.org [nucleus.iaea.org]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Utilizing Tilmicosin Phosphate in a Bovine Respiratory Disease (BRD) Infection Model

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Bovine Respiratory Disease (BRD) is a major cause of economic loss in the cattle industry, responsible for significant morbidity, mortality, and reduced performance.[1][2] The disease is multifactorial, often involving a combination of stress, viral infections, and subsequent bacterial invasion of the lower respiratory tract.[3][4] Mannheimia haemolytica is the primary and most significant bacterial pathogen isolated from the lungs of cattle with BRD, often causing severe, acute fibrinous pneumonia.[4][5][6] Tilmicosin phosphate is a semi-synthetic macrolide antibiotic specifically developed for veterinary use, demonstrating high efficacy against key BRD pathogens like M. haemolytica and Pasteurella multocida.[7][8][9] Its pharmacokinetic profile, characterized by rapid absorption and high concentration in lung tissue, makes it a valuable tool for both therapeutic and metaphylactic treatment of BRD.[8][10][11] These notes provide detailed protocols for establishing a M. haemolytica infection model and evaluating the efficacy of this compound.

Mechanism of Action of Tilmicosin

Tilmicosin exerts its bacteriostatic, and at higher concentrations, bactericidal effect by inhibiting bacterial protein synthesis.[7][10] As a macrolide, it binds to the 50S subunit of the bacterial ribosome. This binding action interferes with the translocation step of peptide chain elongation, effectively halting the production of essential proteins necessary for bacterial replication and survival.[10] Its activity is potent against a spectrum of Gram-positive organisms and specific Gram-negative pathogens, including M. haemolytica.[7][9]

Caption: Mechanism of action of tilmicosin via inhibition of bacterial protein synthesis.

Pathogenesis of Mannheimia haemolytica

M. haemolytica, a commensal of the bovine nasopharynx, can opportunistically invade the lungs when host defenses are compromised.[4][5] Its virulence is attributed to several factors, most notably Leukotoxin (Lkt) and Lipopolysaccharide (LPS). Lkt is a potent cytotoxin that specifically targets and kills bovine leukocytes, particularly neutrophils.[4][6] This destruction of immune cells not only impairs bacterial clearance but also leads to the release of damaging enzymes from the dead cells, causing severe necrotizing and fibrinous lung lesions characteristic of "shipping fever".[4][6] LPS acts synergistically with Lkt, contributing to the intense inflammatory response.[4]

Caption: Pathogenesis of M. haemolytica infection in the bovine lung.

Pharmacokinetics of Tilmicosin in Cattle

Tilmicosin is characterized by its rapid absorption following subcutaneous administration and extensive distribution into tissues, particularly achieving high concentrations in lung tissue and bronchial secretions.[8][11] This property is crucial for its efficacy against respiratory pathogens. The elimination half-life is relatively long, allowing for effective treatment with a single injection.[11]

Table 1: Pharmacokinetic Parameters of Tilmicosin in Cattle (10 mg/kg SC)

| Parameter | Value | Unit | Reference(s) |

|---|---|---|---|

| Cmax (Maximum Serum Concentration) | 0.71 - 1.23 | µg/mL | [12][13] |

| Tmax (Time to Cmax) | 1 - 5.1 | hours | [12][13] |

| t1/2 el (Elimination Half-life) | 4.18 - 36.5 | hours | [12][13][14] |

| Bioavailability (SC) | ~22% | % | [14] |

| Volume of Distribution (Vd) | >2.0 | L/kg |[11][14] |

Note: Values can vary based on the specific study, animal's health status, and formulation.

Experimental Protocols

4.1. Protocol: Mannheimia haemolytica Challenge Model and Tilmicosin Efficacy Trial

This protocol outlines the establishment of a BRD infection model using M. haemolytica and the subsequent evaluation of this compound treatment.

Objective: To induce clinical BRD in calves using M. haemolytica and assess the therapeutic efficacy of a single subcutaneous dose of this compound.

Materials:

-

Healthy, weaned beef calves (approx. 170-200 kg), seronegative for M. haemolytica leukotoxin.

-

Mannheimia haemolytica serotype 1 culture.

-

This compound injectable solution (300 mg/mL).

-

Saline solution (placebo control).

-

Clinical monitoring tools (rectal thermometer, stethoscope).

-

Sample collection supplies (nasal swabs, blood collection tubes).

Procedure:

-

Animal Selection and Acclimation:

-

Select healthy calves with no prior history of BRD or antibiotic treatment.

-

House calves in a controlled environment and allow for a 14-day acclimation period.

-

Monitor daily for any signs of illness.

-

-

Pre-Challenge Baseline:

-

Collect baseline data for each calf: rectal temperature, respiration rate, clinical illness score, body weight, and blood samples for hematology and serum haptoglobin.

-

-

Challenge Inoculation:

-

Post-Challenge Monitoring:

-

Treatment Administration:

-

When a calf meets the case definition for BRD (e.g., presence of clinical signs and a rectal temperature ≥40.0°C), randomly assign it to one of two groups:

-

Record the time of treatment.

-

-

Post-Treatment Evaluation:

-

Continue daily clinical monitoring for 10-14 days.[17]

-

Record treatment success or failure. A treatment failure may be defined as a calf that shows no improvement or worsens within 48-72 hours, or a calf that requires re-treatment.[18]

-

Collect nasal swabs and blood samples at defined intervals (e.g., Days 3, 7, 14 post-treatment) to assess bacterial shedding and inflammatory markers.

-

Record final body weight at the end of the study period (e.g., Day 28) to calculate average daily gain (ADG).[17]

-

-

Necropsy (if applicable):

-

At the end of the study or in cases of mortality, perform a necropsy.

-

Examine lungs for gross lesions and calculate the percentage of lung consolidation.

-

Collect lung tissue samples for histopathology and bacteriology.

-

Caption: Experimental workflow for evaluating tilmicosin efficacy in a BRD model.

Data Presentation: Efficacy of Tilmicosin

The efficacy of tilmicosin has been evaluated in numerous studies for both the treatment and control (metaphylaxis) of BRD. Data consistently shows a reduction in morbidity and mortality compared to non-medicated controls.

Table 2: Efficacy of Tilmicosin (10 mg/kg) for BRD Treatment in Feedlot Cattle

| Parameter | Tilmicosin Group | Placebo/Control Group | % Change / P-value | Reference(s) |

|---|---|---|---|---|

| Mortality Rate | 1.7% | 4.6% | Significant Reduction | [16] |

| Treatment Success | High (not specified) | Low (not specified) | Significantly Higher | [18] |

| Average Daily Gain (ADG) | 1.67 kg/day | 1.59 kg/day | P = 0.03 | [2] |

| Body Temperature Reduction | Significant | Minimal | Significantly Greater |[17] |

Table 3: Efficacy of Tilmicosin (10 mg/kg) for BRD Metaphylaxis (On-Arrival Treatment)

| Parameter | Tilmicosin Group | Non-Medicated Group | % Change / P-value | Reference(s) |

|---|---|---|---|---|

| BRD Morbidity Rate | 30.4% | 54.8% | Significant Reduction | [16] |

| BRD Mortality Rate | Lower (not specified) | Higher (not specified) | Significant Reduction | [19] |

| Overall Mortality Rate | 1.7% | 4.6% | Significant Reduction | [16] |

| First-Pull BRD Treatments | 6.5% | 9.1% (low-risk) | P = 0.019 |[20] |

Note: Efficacy can be influenced by factors such as the severity of the disease challenge, the timing of administration, and the overall health and risk status of the cattle.[16]

References

- 1. aabp.org [aabp.org]

- 2. mla.com.au [mla.com.au]

- 3. Development of an aerosolized Mannheimia haemolytica experimental pneumonia model in clean-catch colostrum-deprived calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mannheimia haemolytica and bovine respiratory disease | Animal Health Research Reviews | Cambridge Core [cambridge.org]

- 5. Mannheimia haemolytica and bovine respiratory disease | Animal Health Research Reviews | Cambridge Core [cambridge.org]

- 6. Zoetis [zoetisus.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Tilmicosin | C46H80N2O13 | CID 5282521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Pharmacokinetics and Efficacy of Tilmicosin in the Treatment of Pasteurella haemolytica Bronchopneumonia in Calves [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Tilmicosin antibacterial activity and pharmacokinetics in cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serial progression of experimental Mannheimia haemolytica pneumonia | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]

- 16. Effects of tilmicosin on acute undifferentiated respiratory tract disease in newly arrived feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tilmicosin as a single injection treatment for respiratory disease of feedlot cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Relationship of in vitro minimum inhibitory concentrations of tilmicosin against Mannheimia haemolytica and Pasteurella multocida and in vivo tilmicosin treatment outcome among calves with signs of bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A comparison of prophylactic efficacy of tilmicosin and a new formulation of oxytetracycline in feedlot calves - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pulmonary lesions and clinical disease response to Mannheimia haemolytica challenge 10 days following administration of… [ouci.dntb.gov.ua]

Application Notes and Protocols for Tilmicosin Phosphate in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Tilmicosin is a semi-synthetic macrolide antibiotic used in veterinary medicine, primarily for treating respiratory infections in livestock.[1][2] Its phosphate salt, tilmicosin phosphate, is often used in research due to its improved solubility.[1] Beyond its antimicrobial properties, which stem from inhibiting the 50S ribosomal subunit in bacteria, tilmicosin exhibits immunomodulatory and anti-inflammatory effects.[3][4] It has been shown to modulate cytokine secretion and inhibit the expression of inflammatory mediators like COX-2 and iNOS in macrophages.[4] However, a notable characteristic of tilmicosin is its dose-dependent cardiotoxicity, which involves its action as a calcium channel blocker.[2][4][5] These diverse biological activities make it a compound of interest for in vitro studies ranging from toxicology to immunology.

Physicochemical and Handling Properties

This compound is supplied as a white to pale yellow crystalline solid.[3][6] Proper handling and storage are crucial for maintaining its stability and ensuring experimental reproducibility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 137330-13-3 | [3] |

| Molecular Formula | C₄₆H₈₀N₂O₁₃ • H₃PO₄ | [3] |

| Molecular Weight | 967.1 g/mol | [3] |

| Purity | ≥95% | [3] |

| Storage Temperature | -20°C | [3] |

| Solid Stability | ≥ 4 years at -20°C | [3] |

| Aqueous Solution Stability | Not recommended for storage longer than one day.[3] Subject to rapid photolysis in light.[7] |[3][7] |

Solubility

This compound's solubility allows for flexibility in stock solution preparation. It is soluble in both organic solvents and aqueous buffers.[1][3] When using organic solvents, it is critical to ensure the final concentration in the cell culture medium is non-toxic to the cells.

Table 2: Solubility Data for this compound

| Solvent | Approximate Solubility | Reference |

|---|---|---|

| DMSO | ≥ 30 mg/mL | [3][4] |

| Ethanol | ~25 mg/mL | [3] |

| Dimethylformamide (DMF) | ~25 mg/mL | [3] |

| Water | ≥ 100 mg/mL | [4] |

| PBS (pH 7.2) | ~10 mg/mL |[3] |

Note: The use of fresh, high-purity solvents is recommended. Hygroscopic DMSO, for instance, can negatively impact the solubility of the compound.[4][8]

Mechanism of Action & In Vitro Effects

Tilmicosin's primary antibacterial action is the inhibition of protein synthesis.[9] In mammalian cells, its effects are more complex. It is known to have immunomodulatory properties and can induce apoptosis in certain cell types, such as bovine neutrophils, at concentrations as low as 0.5 µg/mL.[4] Transcriptomic studies in primary chicken myocardial cells have revealed that tilmicosin impacts multiple signaling pathways, including cytokine-cytokine receptor interactions, the MAPK signaling pathway, and the calcium signaling pathway.[5]

A key anti-inflammatory mechanism involves the reduction of prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophages.[10] This occurs through the inhibition of phospholipase A₂ activity, which reduces the availability of the substrate for cyclooxygenase-2 (COX-2), without directly affecting COX-2 expression.[10]

Reported In Vitro Concentrations and Cytotoxicity

The effective and cytotoxic concentrations of tilmicosin vary significantly depending on the cell line and experimental endpoint. A dose-dependent toxic effect is a common observation.[11]

Table 3: Examples of Tilmicosin Concentrations Used in In Vitro Assays

| Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|

| BHK-21 | 300 µg/mL | Significant decrease in mitochondrial activity. | [11] |

| FE (Feline Embryonal) | 100 - 150 µg/mL | Significant decline in cell viability. | [11] |

| VERO | Up to 300 µg/mL | Most resistant cell line; no significant decrease in viability noted in one study. | [11] |

| Primary Chicken Myocardial Cells | 0.5 µg/mL | Used for transcriptomic analysis of cardiotoxic effects. | [5] |

| Bovine Neutrophils | 0.5 µg/mL | Induction of apoptosis. | [4] |

| LPS-treated Macrophages | 5 - 20 µg/mL | Inhibition of COX-2 and iNOS expression. | [4] |

| T. gondii-infected VERO cells | EC₅₀ = 17.96 µM | Potent inhibition of parasite growth. |[12] |

Experimental Protocols

The following protocols provide a general framework for the preparation and use of this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Caption: Experimental workflow for preparing this compound solutions.

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution that can be stored and later diluted to working concentrations.

Materials:

-

This compound (crystalline solid)

-

Sterile, high-purity DMSO or Ethanol

-

OR Sterile 1X Phosphate Buffered Saline (PBS), pH 7.2

-

Sterile, conical tubes (e.g., 15 mL)

-

Sterile, microcentrifuge tubes for aliquots

-

Syringe-driven sterile filters (0.22 µm pore size)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).

-

Calculate Mass: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Weigh Compound: Carefully weigh the this compound powder and transfer it to a sterile conical tube.

-

Dissolution (Choose one):

-

Organic Solvent (e.g., DMSO): Add the calculated volume of DMSO to the tube. To prepare a 30 mg/mL stock, add 1 mL of DMSO for every 30 mg of powder.

-

Aqueous Buffer (e.g., PBS): Add the calculated volume of sterile PBS. To prepare a 10 mg/mL stock, add 1 mL of PBS for every 10 mg of powder.[3]

-

-

Ensure Complete Solubilization: Vortex the tube vigorously. If needed, briefly sonicate in a water bath until the solid is completely dissolved and the solution is clear.

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube. This step is critical for removing any potential microbial contamination.

-

Aliquoting and Storage:

-

Dispense small, single-use volumes of the stock solution into sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label aliquots clearly with the compound name, concentration, and date.

-

Store aliquots at -20°C or -80°C, protected from light.[3] Aqueous stocks should not be stored for more than one day.[3]

-

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT-based)

This protocol provides a general method to determine the cytotoxic concentration of this compound on a given cell line.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Multi-channel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11] Incubate for 24 hours to allow for cell attachment.

-

Prepare Working Solutions: Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final desired concentrations. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO, as the highest drug concentration).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared working solutions (including controls) to the appropriate wells.